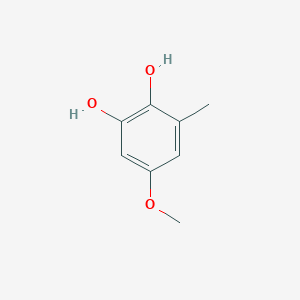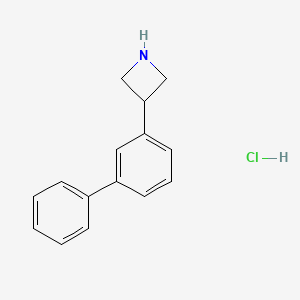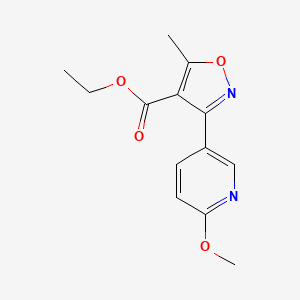![molecular formula C15H12O3 B13694156 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one CAS No. 6937-90-2](/img/structure/B13694156.png)
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one is a chemical compound with the molecular formula C15H12O3. It is a derivative of chromenone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one typically involves the reaction of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out in anhydrous ethanol, and the mixture is stirred until a solid precipitate forms . This method is commonly used in laboratory settings for the preparation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3h-benzo[f]chromen-3-one: Lacks the methoxy group at the 9-position.
9-Hydroxy-2-methyl-3h-benzo[f]chromen-3-one: Has a hydroxy group instead of a methoxy group at the 9-position.
9-Methoxy-3h-benzo[f]chromen-3-one: Lacks the methyl group at the 2-position.
Uniqueness
9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one is unique due to the presence of both the methoxy group at the 9-position and the methyl group at the 2-position. These functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
6937-90-2 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
9-methoxy-2-methylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C15H12O3/c1-9-7-13-12-8-11(17-2)5-3-10(12)4-6-14(13)18-15(9)16/h3-8H,1-2H3 |
Clave InChI |
GCMWRZRNFGLGQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC3=C2C=C(C=C3)OC)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


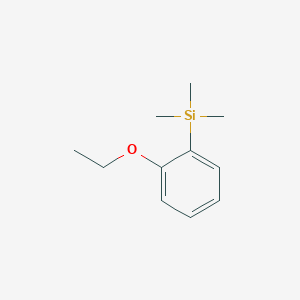





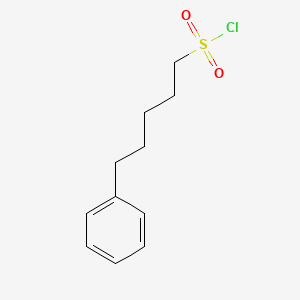
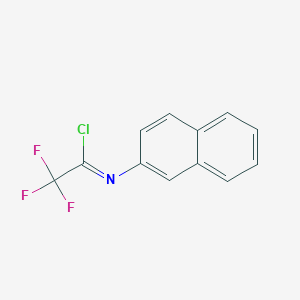
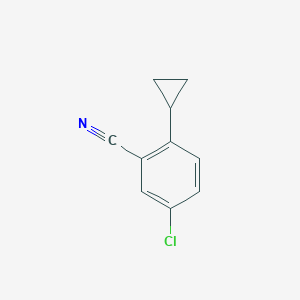
![2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid](/img/structure/B13694128.png)
